molecular formula C15H31N3O4 B6172113 tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate CAS No. 1226867-99-7

tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate

Cat. No. B6172113
CAS RN: 1226867-99-7
M. Wt: 317.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate, also known as TBCA, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of tert-butylcarbamic acid and is used in a number of biochemical and physiological studies. In

Scientific Research Applications

Tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate has been used in a variety of scientific research applications. It has been used to study the effects of enzyme inhibitors on metabolic pathways, as well as to study the effects of hormones on cell signaling pathways. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Additionally, it has been used to study the effects of drugs on the cardiovascular system.

Mechanism of Action

Tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate works by inhibiting the enzyme responsible for the breakdown of certain molecules. In particular, it inhibits the enzyme responsible for the breakdown of proteins, carbohydrates, and lipids. By inhibiting this enzyme, tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate can affect the metabolism of these molecules and can also affect the cell signaling pathways in which they are involved.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of proteins, carbohydrates, and lipids, as well as to affect cell signaling pathways. Additionally, it has been shown to have anti-inflammatory and anti-oxidative effects. It has also been shown to have neuroprotective effects, as well as to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate has a number of advantages and limitations for lab experiments. One of the main advantages of using tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate is that it is not as potent as some other compounds, and therefore may not be suitable for certain types of experiments.

Future Directions

There are a number of future directions for research involving tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate. One possible direction is to explore the effects of tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate on other metabolic pathways, such as those involving hormones and neurotransmitters. Additionally, further research could be done to explore the effects of tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate on other physiological systems, such as the immune system and the cardiovascular system. Furthermore, further research could be done to explore the effects of tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate on the development and progression of various diseases. Finally, further research could be done to explore the potential therapeutic applications of tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate, such as its use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

Tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate can be synthesized from tert-butylcarbamic acid by reacting it with a tert-butoxycarbonyl amine. The reaction is carried out in a two-step process. First, the tert-butylcarbamic acid is reacted with a tert-butoxycarbonyl amine to form the tert-butylcarbamate ester. Next, the ester is reacted with a secondary amine to form the tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate involves the protection of the amine group, followed by the coupling of the protected amine with tert-butyl N-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "3-aminopentan-1-ol", "tert-butyl N-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate", "triethylamine", "di-tert-butyl dicarbonate", "potassium carbonate", "methanol", "dichloromethane" ], "Reaction": [ "Step 1: Protection of 3-aminopentan-1-ol with di-tert-butyl dicarbonate in the presence of triethylamine to yield tert-butyl N-(tert-butoxycarbonyl)-3-aminopentan-1-ol.", "Step 2: Coupling of tert-butyl N-(tert-butoxycarbonyl)-3-aminopentan-1-ol with tert-butyl N-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate in the presence of potassium carbonate in dichloromethane to yield tert-butyl N-(3-(tert-butoxycarbonylamino)-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate.", "Step 3: Deprotection of tert-butyl N-(3-(tert-butoxycarbonylamino)-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate with methanol in the presence of potassium carbonate to yield tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate." ] }

CAS RN

1226867-99-7

Product Name

tert-butyl N-(3-amino-5-{[(tert-butoxy)carbonyl]amino}pentyl)carbamate

Molecular Formula

C15H31N3O4

Molecular Weight

317.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.